molecular formula C13H21N3O2 B3015244 Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate CAS No. 1260672-41-0

Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate

Cat. No. B3015244
CAS RN: 1260672-41-0
M. Wt: 251.33
InChI Key: MNDQVEBOPUBTAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” has been synthesized by reacting “tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” with “2-chloroethyl methyl ether” in the presence of NaOH and TBAB in toluene .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate”, includes a piperidine ring attached to an imidazole ring via a carbonyl group . The exact molecular structure of “Tert-butyl 3-(1H-imidazol-2-YL)piperidine-1-carboxylate” would need to be confirmed through further analysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, demonstrating the versatility of tert-butyl piperidine derivatives in complex organic syntheses (Kong et al., 2016).
  • Molecular Structure Analysis : The molecular structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a similar compound, was studied, highlighting the significance of such compounds in structural chemistry (Richter et al., 2009).

Biological and Medicinal Applications

  • Intermediate for Nociceptin Antagonists : An asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed. This compound serves as a useful intermediate for synthesizing nociceptin antagonists, showing the application of tert-butyl piperidine derivatives in drug development (Jona et al., 2009).

Anticancer and Other Drug Syntheses

  • Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another compound in the same family, was identified as an important intermediate for small molecule anticancer drugs, highlighting the significant role of such compounds in developing new therapeutics (Zhang et al., 2018).

Chemical Synthesis and Reactions

  • Efficient Synthesis Approaches : Efficient and practical methods have been developed for the synthesis of structurally related piperidine derivatives, demonstrating the chemical flexibility and applicability of tert-butyl piperidine derivatives in various chemical syntheses (Vaid et al., 2013).

Structural and Functional Analysis

  • X-Ray Diffraction Studies : The structural characteristics of related tert-butyl piperidine derivatives were examined using X-ray diffraction, highlighting their utility in understanding molecular structures and interactions (Sanjeevarayappa et al., 2015).

Other Applications and Properties

  • Radioprotective Effects : Novel chiral nitronyl nitroxyl radicals, including derivatives of tert-butyl piperidine, were synthesized and evaluated for their cytotoxic and radioprotective effects, showing the potential of these compounds in medical applications (Qin et al., 2009).

properties

IUPAC Name

tert-butyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQVEBOPUBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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